6-Chloro-4-hydroxyquinolin-2(1H)-one is classified as a hydroxyquinolone, which is a derivative of quinolone featuring a hydroxyl group at the 4-position and a chlorine atom at the 6-position. This classification positions it within the broader category of heterocyclic compounds known for their diverse pharmacological properties.
The synthesis of 6-chloro-4-hydroxyquinolin-2(1H)-one can be achieved through several methods, primarily involving cyclization reactions starting from appropriate precursors. One notable method involves the cyclization of malondianilide derived from p-chloroaniline using polyphosphoric acid as a dehydrating agent. This reaction typically yields the desired compound in moderate quantities, indicating the need for optimization in reaction conditions to enhance yield and purity.
The molecular structure of 6-chloro-4-hydroxyquinolin-2(1H)-one can be described as follows:
The structural elucidation of this compound is typically confirmed using techniques such as:
6-Chloro-4-hydroxyquinolin-2(1H)-one participates in various chemical reactions, often acting as an intermediate in synthetic pathways for more complex molecules. Its reactivity can be attributed to the electrophilic nature of the quinoline ring and the nucleophilic properties of the hydroxyl group.
The mechanism of action for 6-chloro-4-hydroxyquinolin-2(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with target molecules, potentially leading to inhibition or modulation of enzymatic activity.
Research has indicated that derivatives of this compound may exhibit antimicrobial properties, likely due to their ability to interfere with bacterial enzyme function or cellular processes. The specific interactions at a molecular level often require detailed studies involving molecular docking simulations and kinetic analyses to elucidate binding affinities and mechanisms .
The physical and chemical properties of 6-chloro-4-hydroxyquinolin-2(1H)-one are critical for understanding its behavior in various environments:
The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations .
6-Chloro-4-hydroxyquinolin-2(1H)-one has diverse applications across several fields:
6-Chloro-4-hydroxyquinolin-2(1H)-one represents a structurally refined heterocyclic compound within the broader quinoline pharmacophore family, distinguished by strategic substituent placement that enhances its biological relevance. This compound features a bicyclic framework comprising a benzene ring fused to a 2-pyridone ring, with chlorine and hydroxyl groups positioned at the C6 and C4 locations, respectively. These substituents confer distinct electronic and steric properties that profoundly influence molecular interactions in biological systems. As a synthetic derivative of the naturally occurring 4-hydroxyquinolin-2(1H)-one scaffold, this chlorinated analog bridges traditional medicinal chemistry principles with contemporary drug design strategies, serving as a versatile precursor for anticancer, antimicrobial, and central nervous system-targeting therapeutics [5] [7]. Its structural simplicity belies complex tautomeric behavior and metal-chelating capabilities that underlie diverse pharmacological applications currently under investigation in advanced drug discovery programs.
The 6-chloro-4-hydroxyquinolin-2(1H)-one scaffold exhibits remarkable structural versatility that underpins its significance in heterocyclic chemistry. The molecule exists predominantly in the lactam form (2-quinolone) rather than the lactim tautomer, stabilized by an intramolecular hydrogen bond between the N1-H and the adjacent carbonyl oxygen at C2. This hydrogen-bonding network creates a pseudo-aromatic system that influences both the molecule's planarity and dipole moment, factors that critically determine its intermolecular interactions and crystalline packing behavior. The chlorine atom at C6 exerts a pronounced electron-withdrawing effect that modulates electron density throughout the π-system, particularly affecting the acidity of the C4 hydroxyl group and the electrophilicity of the C3 position [5]. This electronic perturbation creates distinct regions of electrophilic and nucleophilic character within the molecule, enabling selective chemical modifications—especially at C3, which becomes activated for electrophilic substitutions, Mannich reactions, and nucleophilic additions.
The compound's capacity for metal chelation represents another structurally significant feature. The orthogonal arrangement of the C4 hydroxyl oxygen and the C2 carbonyl oxygen creates a bidentate ligand system capable of forming stable complexes with transition metals like copper(II), zinc(II), and iron(III). These complexes frequently exhibit enhanced biological activity compared to the parent ligand, particularly in anticancer applications where metal coordination can facilitate DNA intercalation or reactive oxygen species generation. Additionally, the fused bicyclic system provides a rigid planar platform that supports π-π stacking interactions with biological macromolecules—a property exploited in the design of DNA-targeting agents and enzyme inhibitors where planar aromatic stacking within binding pockets is crucial for high-affinity binding [3] [7].
Table 1: Characteristic Tautomeric Forms and Their Properties in 4-Hydroxyquinolin-2(1H)-ones
Tautomeric Form | Structural Features | Relative Stability | Characterization Methods |
---|---|---|---|
Lactam (2-Quinolone) | N1-H, C2=O, C4-OH | Most stable in solid state | Strong carbonyl stretch at 1650-1690 cm⁻¹ in IR; Characteristic C2 carbon signal at δ 160-165 ppm in ¹³C NMR |
Lactim (2-Hydroxyquinoline) | N1, C2-OH, C4=O | Minor component in solution | Weak IR absorption; Characteristic enol carbon signal at δ 170-175 ppm |
Zwitterionic Form | N⁺-H, C2-O⁻, C4=O | Observed in polar protic solvents | UV-Vis spectral shifts; Broadened NMR signals |
Transition State | Partially delocalized electrons | High energy | Computational modeling only |
The historical trajectory of quinolin-2-one derivatives in pharmaceutical development began with the serendipitous discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) in 1962 as a byproduct during chloroquine synthesis. This first-generation quinolone antibiotic, though limited in spectrum, established the 4-oxo-quinoline core as a privileged scaffold in antimicrobial chemotherapy [7]. The subsequent structural evolution proceeded systematically through fluorination at C6 (yielding fluoroquinolones like ciprofloxacin) and nitrogenous ring expansions, which dramatically broadened antimicrobial efficacy. However, 4-hydroxyquinolin-2(1H)-one derivatives followed a distinct developmental pathway focused primarily on central nervous system (CNS) targets and anticancer applications rather than antibacterial activity.
Patent analysis reveals a significant surge in intellectual property protection for hydroxyquinolinone derivatives beginning around 2009-2010, particularly for neurological indications. The patent WO2010058314 specifically claimed 6-substituted-4-hydroxyquinolin-2(1H)-one derivatives as glycine site antagonists on the NMDA receptor complex, highlighting their potential for treating schizophrenia, cognitive disorders, and Alzheimer's disease [8]. This represented a strategic pivot from earlier quinolone designs, leveraging the hydrogen-bonding capacity of the C4 hydroxyl group to achieve selective receptor modulation rather than bacterial enzyme inhibition. Concurrently, oncology-driven research established the 4-hydroxyquinolin-2(1H)-one core as a versatile scaffold for kinase inhibition, with multiple research groups demonstrating potent activity against epidermal growth factor receptor (EGFR) tyrosine kinase—a critical target in non-small cell lung cancer and breast cancer therapeutics [5] .
Table 2: Historical Milestones in Quinolin-2-one Drug Development
Time Period | Key Developments | Representative Compounds | Therapeutic Focus |
---|---|---|---|
1960s | First-generation quinolones | Nalidixic acid | Gram-negative bacterial infections |
1980s | Fluoroquinolone introduction | Ciprofloxacin, Norfloxacin | Expanded-spectrum antibiotics |
1990s | CNS-targeted derivatives | Various glycine site antagonists | Neurological disorders (schizophrenia, dementia) |
2000-2010 | Kinase inhibitor exploration | Linomide analogs, EGFR inhibitors | Anticancer applications |
2010-Present | Hybrid molecule development | Thiazolyl-quinolones, Mannich bases | Multitarget anticancer/antimicrobial agents |
The most recent innovations involve molecular hybridization strategies, exemplified by compounds like 6-chloro-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives, where the quinolinone nucleus is covalently linked to thiazole or aminomethyl heterocycles through Mannich reactions. These hybrids exploit the planar hydrophobicity of the quinolinone ring while introducing complementary pharmacophores that enhance target engagement diversity. Such designs have yielded dual-acting compounds with nanomolar cytotoxicity against lung (A549) and breast (MDA-MB) cancer cell lines alongside potent antibacterial activity against resistant Gram-positive pathogens [5] . This progression from simple antimicrobials to targeted CNS modulators and finally to multitarget hybrid agents illustrates the remarkable adaptability of the quinolin-2-one scaffold in addressing evolving therapeutic challenges.
The pharmacological profile of 6-chloro-4-hydroxyquinolin-2(1H)-one derivatives is exquisitely sensitive to substituent modifications, with even minor structural changes producing profound effects on biological activity. Position-specific effects follow distinct structure-activity relationship (SAR) principles that guide rational drug design:
C6 Chloro Substituent: The chloro group at C6 serves multiple critical functions. Electronically, it withdraws electron density from the quinolinone π-system, increasing the compound's lipophilicity (as measured by RP-HPLC log k values) and enhancing membrane permeability. This effect is quantified in comparative studies where 6-chloro derivatives consistently exhibit higher experimental log k values (0.0004 to 0.6394) than their non-chlorinated counterparts [2]. Sterically, the chlorine atom occupies a van der Waals pocket in several kinase targets, including EGFR, where it forms halogen bonds with backbone carbonyl oxygen atoms. Crucially, the C6 chloro group in compounds like 6-chloro-4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one (Compound 4b) correlates with exceptional cytotoxicity against A549 lung cancer cells (IC50 = 1.539 μM) and K562 leukemia cells (IC50 = 1.732 μM), outperforming analogs with fluoro or methyl substituents at the same position . The chloro group's contribution to anticancer potency is further evidenced in molecular docking studies where its presence enhances MolDock scores (-89.8311 for 3b vs. -90.4635 for methyl-substituted 3d) at the EGFR tyrosine kinase domain.
C4 Hydroxyl Group: This substituent functions as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets. In antifungal applications, derivatives retaining the C4 hydroxyl demonstrate superior inhibition of fungal oxygen evolution rates (OER) in spinach chloroplast models—a proxy for fungal membrane disruption—with IC50 values as low as 126 μmol/L [2]. The hydroxyl's metal-chelating capacity underlies the compound's activity in photosystem II inhibition, where it competes with plastoquinone at the QB binding site. Additionally, structure-activity analyses reveal that alkylation or esterification of the C4 hydroxyl universally diminishes pharmacological activity across multiple target classes, emphasizing its indispensability in target engagement.
C3 Functionalization: The C3 position serves as the primary site for structural diversification to modulate target selectivity and potency. Mannich reactions at C3 introduce aminomethyl moieties that substantially enhance anticancer activity. For example, morpholinomethyl, piperidinylmethyl, and pyrrolidinylmethyl derivatives exhibit progressive increases in cytotoxicity that correlate with the nitrogen heterocycle's size and basicity. Molecular docking confirms these derivatives engage in conserved hydrogen bonding with EGFRK residues Met-769, Thr-830, and Asp-837—interactions essential for kinase inhibition . Similarly, coupling 6-chloro-4-hydroxyquinolin-2(1H)-one with thiazole heterocycles at N1 yields hybrid molecules with dual anticancer/antibacterial activity. The thiazole component expands hydrophobic interactions within target binding pockets while providing an additional hydrogen-bonding vector, exemplified by compounds showing MIC values of 62.50 μmol/L against fungal strains like Candida albicans and Aspergillus fumigatus [2] [5].
Table 3: Impact of Substituent Modifications on Biological Activity
Position | Substituent Variation | Lipophilicity (log k) | Biological Activity Change | Key Targets Affected |
---|---|---|---|---|
C6 | -H | 0.0664 | Baseline activity | Broad-spectrum |
C6 | -Cl | 0.0004 to 0.6394 | ↑ Anticancer potency (IC50 1.5-2 μM) | EGFR tyrosine kinase |
C6 | -F | 0.0080 | Moderate ↑ in antifungal activity | Fungal cytochrome bc1 complex |
C6 | -CH3 | 0.3307 | ↓ Potency vs. chloro analog | Multiple targets |
C4 | -OH | N/A | Essential for activity | NMDA receptor, metal-dependent enzymes |
C4 | -OCH3 | Not reported | Complete loss of activity | N/A |
C3 | -CH2-morpholine | Variable | ↑ Cytotoxicity (IC50 <5 μM) | Topoisomerase II, EGFR |
C3 | -CH2-piperidine | Variable | ↑↑ Cytotoxicity (IC50 ~1.5 μM) | EGFR, VEGF receptors |
N1 | -Thiazolyl | 0.4595 | Dual anticancer/antibacterial activity | Kinases, bacterial gyrase |
The interplay between these substituents creates a tunable pharmacological platform. Optimal activity emerges when electron-withdrawing groups (chloro at C6) combine with hydrogen-bonding features (C4 hydroxyl) and target-specific heterocyclic extensions (C3 or N1 modifications). This SAR framework enables precision engineering of 6-chloro-4-hydroxyquinolin-2(1H)-one derivatives for specific therapeutic applications, from kinase inhibition in oncology to membrane disruption in antimicrobial therapy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7